Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate
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Overview
Description
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H16Cl2N2O4S and a molecular weight of 367.25 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl ester and a sulfonyl group attached to a dichlorophenyl moiety . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with ethyl piperazine-1-carboxylate . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted phenyl derivatives depending on the specific nucleophile used in the substitution reactions .
Scientific Research Applications
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-((2,4-dichlorophenyl)sulfonyl)piperazinecarboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 4-((2,6-dichlorophenyl)sulfonyl)piperazinecarboxylate: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNTBYHVDCPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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